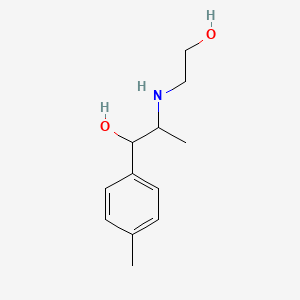
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a hydroxyethyl group attached to an amino group, which is further connected to a propanol backbone with a p-tolyl substituent. It is a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol typically involves the reaction of p-tolylacetone with ethanolamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of p-tolylacetone or p-tolylaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The p-tolyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-Hydroxyethyl)amino)-1-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a p-tolyl group.
2-((2-Hydroxyethyl)amino)-1-(m-tolyl)propan-1-ol: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
2-((2-Hydroxyethyl)amino)-1-(p-tolyl)propan-1-ol is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9-3-5-11(6-4-9)12(15)10(2)13-7-8-14/h3-6,10,12-15H,7-8H2,1-2H3 |
Clé InChI |
KVVHOMXETZLHNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)NCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



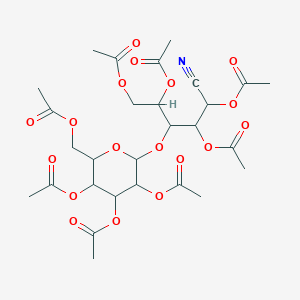
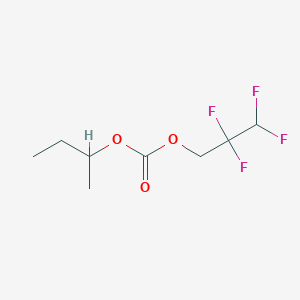
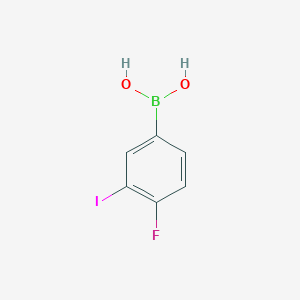
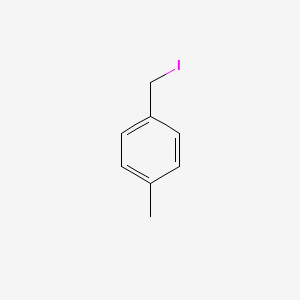
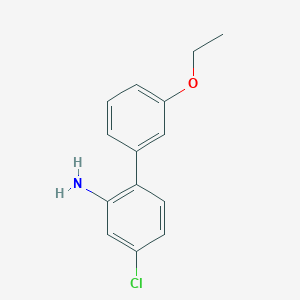
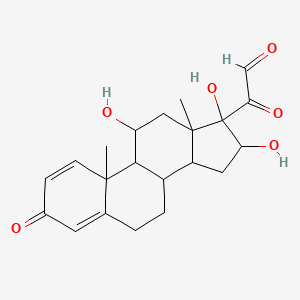

![1-(7-Methylthieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15092532.png)

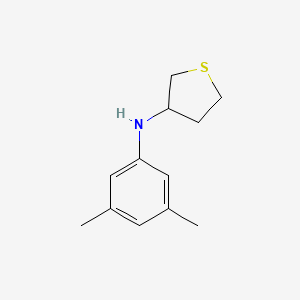
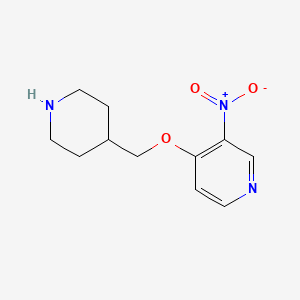
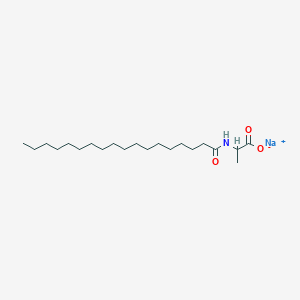
![2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine](/img/structure/B15092568.png)
